molecular formula C17H26N2O2 B1493753 (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1071866-01-7

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1493753
CAS No.: 1071866-01-7
M. Wt: 290.4 g/mol
InChI Key: ZCLBJFOUCSBWAR-UHFFFAOYSA-N
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Description

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester (CAS 1071866-01-7) is a high-purity piperidine derivative offered with a documented purity of 95% . The compound features a tert-butoxycarbonyl (Boc) protecting group on the carbamic acid, a key characteristic that enhances its utility in synthetic organic chemistry. The Boc group is widely recognized for its ability to protect amine functionalities during complex multi-step synthesis, and can be readily removed under mild acidic conditions . As a specialized chemical building block, this compound is primarily valued for the construction of novel molecules in medicinal chemistry and drug discovery research. The specific structural motifs present in this reagent—including the 4-phenylpiperidine and protected aminomethyl groups—make it a valuable scaffold for developing pharmacologically active compounds. Its applications are strictly confined to research and laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBJFOUCSBWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678119
Record name tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071866-01-7
Record name tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Phenylpiperidin-4-ylmethyl)carbamic acid tert-butyl ester
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Preparation Methods

Suzuki Coupling and Hydrogenation Approach

A patented method (EP2483243B1) describes a three-step synthesis involving:

  • Step 1: Boronic acid formation from a tert-butyl carbamate-protected benzyl derivative.
  • Step 2: Suzuki coupling of the boronic acid intermediate with a 4-halo-pyridine to form a substituted benzyl carbamate.
  • Step 3: Selective catalytic hydrogenation of the pyridine ring to the piperidine derivative.

This approach is particularly useful for introducing fluorine substituents on the aromatic ring but is adaptable for phenyl substituents as well. The method highlights the use of palladium catalysts under hydrogen atmosphere for the final reduction step, ensuring high selectivity and yield.

Base-Mediated Intramolecular Decarboxylative Amination

A more general and effective method for synthesizing alkylamines, including piperidine derivatives, involves intramolecular decarboxylative amination of alkanoyloxycarbamates. Key findings from this approach include:

  • Cesium carbonate (Cs2CO3) as the optimal base.
  • Acetonitrile as the preferred solvent.
  • Reaction temperature around 100 °C.

This method achieves yields up to 85% and is notable for its mild conditions and operational simplicity, making it a promising alternative for preparing carbamate-protected piperidine derivatives.

Functional Group Transformations and Protection Strategies

The tert-butyl carbamate group (BOC) is commonly introduced via reaction of piperidin-4-ylmethanol derivatives with di-tert-butyl dicarbonate (Boc2O) or related reagents under basic conditions. Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane, allowing further coupling reactions with carboxylic acids or activated esters.

For example, coupling with benzimidazole derivatives or aromatic acids is facilitated by activating agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like diisopropylethylamine (DIPEA).

Experimental Data Summary Table

Parameter Conditions Notes Reference
Base for substitution K2CO3 (potassium carbonate) In acetonitrile, inert atmosphere, 70 °C, 3 h
Suzuki coupling Pd catalyst, 4-halo-pyridine, boronic acid intermediate Followed by selective hydrogenation
Decarboxylative amination Cs2CO3, CH3CN, 100 °C, 1 h 85% yield, mild conditions
Carbamate protection Boc2O, base (e.g., triethylamine) Room temperature, standard BOC protection
Deprotection TFA in CH2Cl2, 10% For subsequent coupling reactions

Research Findings and Notes

  • The choice of base and solvent significantly impacts yield and purity; potassium carbonate and cesium carbonate are preferred bases for substitution and decarboxylation reactions, respectively.
  • Inert atmosphere (nitrogen) is crucial to prevent side reactions during nucleophilic substitution.
  • Suzuki coupling followed by hydrogenation allows introduction of complex aromatic substituents with high regioselectivity.
  • The tert-butyl carbamate protecting group is stable under many reaction conditions but can be cleanly removed with TFA for further functionalization.
  • Reaction times vary from 1 hour (decarboxylative amination) to several hours (substitution and coupling), depending on the method.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Piperidine Ring

  • Target Compound : 4-Phenyl group at the piperidine 4-position, methylene-linked Boc carbamate.
  • Analog 1: tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate () Features a 4′-cyano-substituted bipyridinyl group instead of phenyl.
  • Analog 2 : tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate ()
    • Incorporates a 2-fluorobenzyl moiety, introducing electronegativity and steric effects that may enhance binding to fluorophilic enzyme pockets .
  • Analog 3 : tert-Butyl [1-(4-methoxybenzyl)piperidin-4-yl]carbamate ()
    • The methoxy group provides electron-donating properties, which could modulate aromatic interactions in target proteins .

Modifications to the Carbamate Group

  • Analog 4 : [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester ()
    • Replaces the phenyl group with a 4-chloropyrimidinyl moiety. The chlorine atom may enhance electrophilicity, affecting reactivity in cross-coupling reactions .

Molecular Dynamics and Target Binding

  • The target compound’s phenyl group may promote hydrophobic interactions in enzyme active sites, as seen in analogs like [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester (). This analog demonstrated stable binding to Mpro (main protease) in molecular dynamics simulations, with RMSD values <2.0 Å over 100 ns, suggesting that bulky aromatic substituents enhance target engagement .

Solubility and Stability

  • The Boc group generally improves stability toward acidic conditions but may reduce aqueous solubility. For example, tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate () has a logP value ~3.2 (estimated), whereas the target compound’s logP is likely higher due to the phenyl group .

Tabulated Comparison of Key Compounds

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Evidence ID
Target Compound 4-Phenyl, Boc-protected C17H24N2O2 Intermediate for drug synthesis N/A
tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate 4′-Cyano-bipyridinyl C16H22N4O2 Enhanced polarity; Suzuki coupling
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate 2-Fluorobenzyl C18H25FN2O2 Fluorophilic binding; protease inhibition
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 4-Chloropyrimidinyl C15H22ClN5O2 Electrophilic reactivity; kinase inhibition
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Hydroxyethyl chain C15H28N2O3 Increased hydrophilicity; CNS targeting

Q & A

Q. What are the standard synthetic routes for (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester, and what parameters optimize yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and protection/deprotection strategies. Key parameters include:

  • Solvent selection : Methanol or dichloromethane (DCM) are common for their polarity and compatibility with carbamate formation .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., hydrolysis of the tert-butyl group) .
  • Reagents : Sodium tetrahydroborate (NaBH4) may be used for reduction steps, while tert-butoxycarbonyl (Boc) groups protect amines during functionalization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • NMR : Monitor the tert-butyl singlet at ~1.4 ppm (¹H NMR) and the carbonyl signal at ~155 ppm (¹³C NMR) to confirm Boc protection .
  • MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks to verify molecular weight .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbamate C=O stretch .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity and identify impurities .

Q. What are common impurities formed during synthesis, and what purification strategies are recommended?

  • Byproducts : Unprotected amines (due to incomplete Boc activation) or hydrolyzed tert-butyl esters .
  • Purification :
  • SPE (Solid-Phase Extraction) : Effective for removing polar impurities .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC Prep : Resolves closely related derivatives (e.g., regioisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Methodological solutions include:

  • Orthogonal assays : Compare results from fluorescence polarization (binding) and cellular viability assays (functional) .
  • Dose-response curves : Identify non-linear effects at varying concentrations .
  • Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. What strategies are effective for determining enantiomeric purity when chiral centers are present in the molecule?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .
  • NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .
  • X-ray crystallography : Resolves absolute configuration but requires high-quality crystals .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize pharmacokinetic properties while maintaining target affinity?

  • Scaffold modifications :
  • Lipophilicity : Introduce halogen substituents (e.g., Cl, F) to improve blood-brain barrier penetration .
  • Metabolic stability : Replace labile esters with amides or heterocycles .
    • In silico tools :
  • Molecular docking : Predict binding modes to prioritize synthetic targets .
  • ADMET prediction : Use software like SwissADME to estimate solubility and CYP450 interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

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